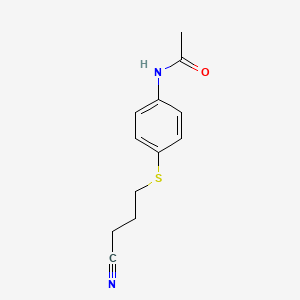
n-(4-((3-Cyanopropyl)thio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-((3-Cyanopropyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H14N2OS It is a derivative of acetamide, featuring a phenyl ring substituted with a cyanopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-chloropropionitrile in the presence of a base, followed by thiolation with a suitable thiol reagent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 70-80°C.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of novel organic molecules with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- n-(4-((3-Oxopropyl)thio)phenyl)acetamide
- n-(4-((3-Hydroxypropyl)thio)phenyl)acetamide
- n-(4-((3-Methylpropyl)thio)phenyl)acetamide
Comparison: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide is unique due to the presence of the cyanopropylthio group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[4-(3-cyanopropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-10(15)14-11-4-6-12(7-5-11)16-9-3-2-8-13/h4-7H,2-3,9H2,1H3,(H,14,15) |
InChI Key |
WOMHUJKUWREHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















